
MT-7716 Free Base in Alcohol Dependence
Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MT-7716 free base

Cat. No.: B1677558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Alcohol use disorder (AUD) remains a significant global health challenge with limited effective

therapeutic options. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP, or

ORL-1) have emerged as a promising target for the development of novel pharmacotherapies

for alcoholism.[1][2] Dysregulation of this system has been implicated in alcohol abuse and

alcoholism.[1] MT-7716, a non-peptide, small-molecule NOP receptor agonist, has shown

considerable promise in preclinical studies for reducing alcohol seeking and consumption.[1][3]

[4][5][6][7] This technical guide provides an in-depth overview of the core research on MT-7716
free base in the context of alcohol dependence, focusing on its pharmacological properties,

efficacy in preclinical models, and underlying mechanisms of action.

Pharmacological Profile of MT-7716
MT-7716 is a potent and selective agonist for the NOP receptor.[4][5][6][7] In vitro studies have

characterized its high affinity and full agonist activity at human NOP receptors.

Table 1: In Vitro Pharmacological Data for MT-7716
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Parameter Value Cell Line Reference

Ki (Binding Affinity) 0.21 nM

HEK293 cells

expressing human

NOP receptors

[2]

EC50 (Potency) 0.30 nM

HEK293 cells

expressing human

NOP receptors

(GTPγ35S binding

assay)

[2]

Efficacy

Full agonist (similar to

endogenous ligand

N/OFQ)

HEK293 cells

expressing human

NOP receptors

(GTPγ35S binding

assay)

[2]

Preclinical Efficacy in Models of Alcohol
Dependence
MT-7716 has demonstrated significant efficacy in various rodent models of alcohol

dependence, suggesting its potential to reduce alcohol consumption and prevent relapse.

Reduction of Alcohol Self-Administration
Studies in alcohol-preferring rat strains and in rats with a history of alcohol dependence have

shown that oral administration of MT-7716 can dose-dependently decrease voluntary alcohol

intake.[2] Notably, the effect of MT-7716 on reducing alcohol self-administration is more

pronounced in post-dependent animals compared to non-dependent ones.[1][3]

Table 2: Effects of MT-7716 on Alcohol Self-Administration in Rats
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Animal Model
MT-7716 Dose
(oral)

Key Findings Reference

Marchigian Sardinian

alcohol-preferring rats

0.3, 1, and 3 mg/kg

(twice daily for 14

days)

Dose-dependent

decrease in voluntary

alcohol intake. The

effect became

stronger with repeated

administration and

persisted for one

week after

discontinuation.

[2]

Post-dependent

Wistar rats
0.3 and 1 mg/kg

Reduced alcohol self-

administration.
[1][3]

Non-dependent Wistar

rats
0.3 and 1 mg/kg

Ineffective in reducing

alcohol self-

administration.

[1][3]

Prevention of Relapse
MT-7716 has also been shown to be effective in preventing the reinstatement of alcohol-

seeking behavior triggered by stress or alcohol-associated cues, which are key drivers of

relapse in humans.

Table 3: Effects of MT-7716 on Reinstatement of Alcohol Seeking in Rats
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Animal Model
MT-7716 Dose
(oral)

Reinstatement
Trigger

Key Findings Reference

Post-dependent

Wistar rats
0.3 and 1 mg/kg

Stress

(footshock)

Reduced stress-

induced

reinstatement of

alcohol seeking.

The effect was

more

pronounced at 3

weeks post-

dependence.

[1][3]

Marchigian

Sardinian

alcohol-

preferring rats

Not specified in

snippets

Ethanol-

associated

environmental

stimuli and stress

Effective in

preventing

reinstatement.

[2]

Attenuation of Alcohol Withdrawal Symptoms
In addition to its effects on alcohol consumption and relapse, MT-7716 has been found to

alleviate the physical symptoms of alcohol withdrawal.

Table 4: Effects of MT-7716 on Alcohol Withdrawal Symptoms in Rats

Animal Model
MT-7716 Dose
(oral)

Key Findings Reference

Wistar rats withdrawn

from a 7-day alcohol

liquid diet

Not specified in

snippets

Significantly

attenuated somatic

alcohol withdrawal

symptoms.

[2]

Mechanism of Action: Interaction with the
GABAergic System

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24930632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4268094/
https://pubmed.ncbi.nlm.nih.gov/24863033/
https://pubmed.ncbi.nlm.nih.gov/24863033/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The anti-alcohol properties of MT-7716 are, at least in part, mediated by its modulation of the

GABAergic system in the central nucleus of the amygdala (CeA), a brain region critically

involved in alcohol dependence and anxiety.[8][9]

Ethanol is known to enhance GABAergic transmission in the CeA, an effect that contributes to

its reinforcing properties.[8][9] MT-7716 counteracts this effect by decreasing GABA release at

CeA synapses.[8][9]

Table 5: Electrophysiological Effects of MT-7716 in the Rat Central Amygdala

Experimental
Condition

MT-7716
Concentration

Key Findings Reference

Evoked GABAA

receptor-mediated

inhibitory postsynaptic

potentials (IPSPs)

100-1000 nM

Dose-dependent

decrease in IPSP

amplitude.

[8][9]

Paired-pulse

facilitation (PPF) ratio
250 nM

Increased PPF ratio,

suggesting a

presynaptic site of

action (decreased

GABA release).

[8]

Miniature inhibitory

postsynaptic currents

(mIPSCs)

Not specified in

snippets

Decreased the

frequency of mIPSCs,

further supporting a

presynaptic

mechanism.

[8][9]

Ethanol-induced

augmentation of

evoked IPSPs

500 nM

Prevented the

increase in evoked

IPSPs caused by

ethanol.

[8][9]

Signaling Pathway of MT-7716 in the Central Amygdala
The following diagram illustrates the proposed mechanism of action of MT-7716 in modulating

GABAergic transmission in the CeA in the context of alcohol's effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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